(R)-(-)-JQ1 is the stereoisomer of another molecule called (+)-JQ1. Stereoisomers are molecules with the same atomic composition but differing in the spatial arrangement of their atoms. This difference can significantly impact their biological properties .
Unlike (+)-JQ1, which has been shown to decrease the expression of genes regulated by a protein called BRD4, (R)-(-)-JQ1 exhibits no such effect. This highlights the importance of stereochemistry in determining a molecule's interaction with biological targets .
Studies suggest that (R)-(-)-JQ1 shows minimal interaction with other cellular components, including bromodomains (protein domains that BRD4 belongs to) and has limited activity in certain cancers .
Despite its lack of direct biological activity, (R)-(-)-JQ1 serves as a valuable tool in scientific research. Here are some potential applications:
(R)-(-)-JQ1 Enantiomer is a chemical compound with the molecular formula C23H25ClN4O2S and a molecular weight of 456.99 g/mol. It is a stereoisomer of the well-known compound JQ1, which is recognized for its role as a bromodomain and extraterminal domain inhibitor. This enantiomer specifically targets the bromodomain-containing protein 4, influencing gene expression related to various cellular processes. The compound has garnered attention for its potential therapeutic applications, particularly in cancer research and other diseases linked to dysregulated gene expression .
These reactions are essential for modifying the compound for various applications or studying its biological interactions.
(R)-(-)-JQ1 Enantiomer exhibits significant biological activity as an inhibitor of bromodomain-containing proteins, particularly BRD4. It has been shown to decrease the expression of genes regulated by BRD4, which is crucial in several cellular pathways, including those involved in inflammation and cancer progression. The compound has demonstrated an IC50 value of approximately 77 nM against BRD4(1) and 33 nM against BRD4(2) in cell-free assays . This potency makes it a valuable tool in research focused on epigenetic regulation.
The synthesis of (R)-(-)-JQ1 Enantiomer typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yields and purity of the enantiomer.
(R)-(-)-JQ1 Enantiomer has several applications in scientific research and potential therapeutic areas:
Studies on (R)-(-)-JQ1 Enantiomer have focused on its interactions with various proteins involved in transcriptional regulation. Key findings include:
Several compounds share structural similarities with (R)-(-)-JQ1 Enantiomer, primarily within the class of bromodomain inhibitors. Notable examples include:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
JQ1 | Same core structure | Racemic mixture; lacks stereochemical specificity |
I-BET151 | Similar bromodomain target | More potent against multiple BET proteins |
OTX015 | Similar mechanism | Broader spectrum of action across BET family |
CPI-0610 | Related functional groups | Designed specifically for hematological malignancies |
(R)-(-)-JQ1 Enantiomer stands out due to its specific stereochemistry and selective inhibition profile, which may lead to fewer side effects compared to other less selective compounds.